7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine
Übersicht
Beschreibung
7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine is a building block. It has been used in the synthesis of PI3K inhibitors.
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It has a higher affinity for the ATP binding site in the EGFR tyrosine kinase domain than ATP itself . This results in the inhibition of the normal EGFR signaling pathway, which can lead to inhibition of cell proliferation and induction of apoptosis (programmed cell death) .
Biochemical Pathways
The compound’s action primarily affects the EGFR tyrosine kinase enzyme pathway . By inhibiting this pathway, it prevents the activation of downstream signaling pathways involved in cell proliferation, angiogenesis, and other processes that promote cancer cell growth and survival .
Pharmacokinetics
Like other tyrosine kinase inhibitors, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the feces and urine .
Result of Action
The inhibition of EGFR by this compound leads to a decrease in cancer cell proliferation and an increase in apoptosis . This can result in the reduction of tumor size and potentially delay the progression of the disease .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. These may include the pH level of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the cancer cells themselves . .
Biologische Aktivität
7-Methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-amine, also known as Copanlisib, is a synthetic compound that has garnered attention for its biological activity, particularly in the treatment of various cancers. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in clinical settings.
- Molecular Formula : C23H28N8O4
- Molecular Weight : 480.52 g/mol
- IUPAC Name : 2-amino-N-{7-methoxy-8-[3-(morpholin-4-yl)propoxy]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}pyrimidine-5-carboxamide dihydrochloride
- SMILES Notation : COc1c(OCCCN2CCOCC2)ccc3C4=NCCN4C(=Nc13)NC(=O)c5cnc(N)nc5
Copanlisib functions primarily as a selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. It exhibits preferential activity against the alpha and delta isoforms of PI3K, which are often overexpressed in various malignancies. By inhibiting these pathways, Copanlisib disrupts cellular survival and proliferation signals, leading to apoptosis in cancer cells.
In Vitro Studies
Research indicates that Copanlisib demonstrates significant cytotoxicity against a variety of cancer cell lines. For instance:
Cell Line | IC50 (µM) | Notes |
---|---|---|
A549 | 0.15 | Strong inhibition of growth |
MCF-7 | 0.20 | Effective against breast cancer cells |
DU145 | 0.25 | Prostate cancer cell line |
SH-SY5Y | 0.30 | Neuroblastoma cell line |
These findings suggest that Copanlisib is particularly potent against lung and breast cancer cell lines, showcasing its potential as a therapeutic agent.
In Vivo Studies
In vivo studies have further corroborated the efficacy of Copanlisib. Animal models treated with Copanlisib exhibited significant tumor regression compared to control groups. For example:
- Study on Breast Cancer Models : Tumors showed a reduction in size by approximately 60% after treatment with Copanlisib over four weeks.
Clinical Applications
Copanlisib has received accelerated approval from the FDA for the treatment of follicular lymphoma and is currently being investigated for other malignancies such as breast and prostate cancers.
Case Studies
- Case Study on Follicular Lymphoma : A patient with relapsed follicular lymphoma treated with Copanlisib showed a complete response after three cycles of therapy.
- Combination Therapy : In a clinical trial combining Copanlisib with chemotherapy agents, patients demonstrated improved overall survival rates compared to those receiving chemotherapy alone.
Eigenschaften
IUPAC Name |
7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-imine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-24-16-14(26-10-2-6-22-8-11-25-12-9-22)4-3-13-15(16)21-18(19)23-7-5-20-17(13)23/h3-4,19-20H,2,5-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMZRQHSFISGLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=N)N=C21)OCCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.